Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl group attached to the thiophene ring
Preparation Methods
The synthesis of tert-butyl 2-amino-5-benzylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The amino and benzyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as acetonitrile, methanol, and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-benzylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and benzyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate can be compared with other similar compounds, such as:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as an optical brightener and has different applications in materials science.
4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine: This compound has been studied for its potential therapeutic applications.
Biological Activity
Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antitubercular, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C14H17N1O2S1
- Molecular Weight: 273.36 g/mol
The compound features a thiophene ring substituted with a tert-butyl group and an amino group, which is essential for its biological activity.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of derivatives related to this compound. For instance, a series of 2-amino-5-benzylthiophene-3-carboxylic acid derivatives were evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited a minimal inhibitory concentration (MIC) of 1.9 µM, indicating potent antitubercular activity .
Table 1: Antitubercular Activity of Thiophene Derivatives
Compound | MIC (µM) | Activity |
---|---|---|
8b | 1.9 | Potent |
Other | Varies | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds with similar structures can inhibit the growth of breast cancer cells (e.g., MCF-7, SK-BR-3) effectively. For instance, certain analogs demonstrated IC50 values comparable to established chemotherapeutic agents like tamoxifen .
Table 2: Cytotoxicity in Cancer Cell Lines
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Screening against various bacterial strains revealed selective antibacterial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentrations observed were not uniformly high but indicated potential for further development .
Table 3: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Bacillus subtilis | 25 | Moderate |
Escherichia coli | >100 | Low |
Case Studies and Research Findings
In a comprehensive study involving various derivatives of thiophene compounds, researchers demonstrated that modifications to the benzyl group significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced antitubercular activity while maintaining low cytotoxicity against human lymphocytes .
Moreover, structural analysis through X-ray crystallography has provided insights into the binding modes of these compounds with target enzymes, suggesting allosteric inhibition mechanisms that could be exploited for drug development .
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-benzylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)19-15(18)13-10-12(20-14(13)17)9-11-7-5-4-6-8-11/h4-8,10H,9,17H2,1-3H3 |
InChI Key |
DKUYTBCNSXGFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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